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4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
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Overview
Description
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyloxymethyl group, and it is typically available in its hydrochloride salt form. The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-chloro-benzyloxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, or chromatography to achieve the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Benzyloxymethyl aldehydes or carboxylic acids.
Reduction: Dechlorinated piperidine derivatives or modified piperidine rings.
Scientific Research Applications
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.
Comparison with Similar Compounds
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-Chloro-benzyloxy)-benzoic acid: Another compound with a similar benzyloxy group but different core structure.
3-(3-Chloro-benzyloxy)-4-methoxy-benzaldehyde: A compound with a similar benzyloxy group and additional methoxy substitution.
2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can impart different chemical and biological properties compared to its analogs.
Biological Activity
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H15ClN, with a molecular weight of approximately 215.71 g/mol. The presence of the chloro group and the piperidine ring contributes to its unique reactivity and biological activity.
The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzyme activities and modulate receptor functions, leading to a range of biological effects. Notably, it has been investigated for its potential as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
The compound's Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Proteus mirabilis | 12 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in various models of inflammatory diseases. For instance, it has demonstrated efficacy in reducing cytokine levels in animal models of rheumatoid arthritis .
Case Studies
-
Rheumatoid Arthritis Model :
- A study involving animal models demonstrated that administration of this compound led to a significant reduction in joint swelling and pain compared to control groups. This suggests potential therapeutic applications in managing rheumatoid arthritis symptoms.
- Inhibition of JAK Pathways :
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPTDDFUFEMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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